4-[(Morpholine-4-sulfonyl)methyl]benzonitrile
Overview
Description
4-[(Morpholine-4-sulfonyl)methyl]benzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂O₃S. It is characterized by the presence of a benzonitrile group attached to a morpholine ring via a sulfonylmethyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Morpholine-4-sulfonyl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with morpholine-4-sulfonic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the morpholine-4-sulfonyl group. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Morpholine-4-sulfonyl)methyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted morpholine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Morpholine-4-sulfonyl)methyl]benzonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Morpholine-4-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Morpholine-4-sulfonyl)methyl]phenol
- 4-[(Morpholine-4-sulfonyl)methyl]aniline
- 4-[(Morpholine-4-sulfonyl)methyl]benzamide
Uniqueness
4-[(Morpholine-4-sulfonyl)methyl]benzonitrile is unique due to the presence of both a nitrile group and a morpholine-4-sulfonyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(morpholin-4-ylsulfonylmethyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-9-11-1-3-12(4-2-11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKGUDQUXDMLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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